molecular formula C13H22N4O2S B2802605 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide CAS No. 2185840-26-8

4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide

Cat. No.: B2802605
CAS No.: 2185840-26-8
M. Wt: 298.41
InChI Key: BFYOXFWPGIOZPQ-QMMMGPOBSA-N
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Description

4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide is a synthetic compound belonging to the isothiazole family Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide typically involves the formation of the isothiazole ring followed by the introduction of the amino and carboxamide groups. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features may allow it to act as an antimicrobial, antiviral, or anticancer agent, pending further research.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N~3~-isobutyl-N~5~-(tetrahydrofuran-2-ylmethyl)isothiazole-3,5-dicarboxamide
  • 4-amino-N~3~-isobutyl-N~5~-[(1S)-1-methylpropyl]isothiazole-3,5-dicarboxamide

Uniqueness

This compound is unique due to its specific substituents on the isothiazole ring, which can influence its reactivity, biological activity, and potential applications. The presence of both amino and carboxamide groups provides versatility in chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-amino-5-N-[(2S)-butan-2-yl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-5-8(4)16-13(19)11-9(14)10(17-20-11)12(18)15-6-7(2)3/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYOXFWPGIOZPQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)NC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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